4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the reaction of benzaldehyde derivatives with other reactants. For instance, 2-(1-pyrrolyl)benzaldehyde reacts with isocyanides in the presence of boron trifluoride diethyl etherate, followed by treatment with acetic anhydride in pyridine to yield O-acetyl derivatives of aminopyrroloquinolinols . Another study reports the one-pot synthesis of a complex heterocyclic compound starting from a pyridinyl-benzaldehyde derivative, characterized by various spectroscopic methods . These methods could potentially be adapted for the synthesis of 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray diffraction and density functional theory (DFT) calculations. For example, a pyridinyl-benzaldehyde derivative crystallizes in the monoclinic space group, and its molecular geometry was optimized using DFT . Spectroscopic characterization and DFT calculations have also been used to study the molecular structure and reactive properties of similar compounds . These techniques could be applied to determine the molecular structure of 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde.
Chemical Reactions Analysis
The reactivity of pyridinyl-benzaldehyde derivatives can be influenced by the substituents on the pyridine ring. For instance, the carbodesilylation of 2-(trimethylsilyl)pyridines with benzaldehyde is proposed to proceed via an "ylide mechanism" . The condensation of 4-pyridinecarboxaldehyde with aminobenzoic acids has been theoretically studied, revealing the mechanism and activation energies of the reactions . These studies suggest that the trifluoromethyl group in 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde could affect its reactivity in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinyl-benzaldehyde derivatives can be explored through experimental and computational studies. For example, the spectroscopic properties and crystal structures of benzohydrazones derived from 4-pyridinecarboxaldehyde have been investigated, along with their antibacterial activities . Computational studies, including DFT and molecular dynamics simulations, have been used to investigate the reactive properties of similar compounds . These methods could be used to predict and analyze the properties of 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde.
Scientific Research Applications
-
Agrochemical Industry
- Summary of Application : TFMP and its derivatives are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
- Results or Outcomes : The use of these compounds has helped protect crops from pests, contributing to food security .
-
Pharmaceutical Industry
- Summary of Application : Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Results or Outcomes : The use of these compounds has led to the development of new drugs, contributing to advancements in healthcare .
-
Animal Health Products
- Summary of Application : TFMP derivatives are also used in the veterinary industry . Two veterinary products containing the TFMP moiety have been granted market approval .
- Results or Outcomes : The use of these compounds has led to the development of new drugs, contributing to advancements in animal healthcare .
-
Functional Materials
-
Pesticides
- Summary of Application : TFMP and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . They are used in the production of pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
- Results or Outcomes : The use of these compounds has led to the development of new pesticides, contributing to advancements in public health .
-
Manufacturing
- Summary of Application : The demand for TFMP derivatives has been increasing steadily in the last 30 years . They are used in the manufacturing of other molecules .
- Results or Outcomes : The use of these compounds has led to the development of new products, contributing to advancements in various industries .
Safety And Hazards
Future Directions
The demand for trifluoromethylpyridine (TFMP) derivatives, which include “4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde”, has been increasing steadily over the last 30 years . These compounds have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
properties
IUPAC Name |
4-[4-(trifluoromethyl)pyridin-2-yl]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)11-5-6-17-12(7-11)10-3-1-9(8-18)2-4-10/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLPNDGASPZCGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10639986 |
Source
|
Record name | 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10639986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Trifluoromethyl)-2-pyridinyl]-benzenecarbaldehyde | |
CAS RN |
952182-74-0 |
Source
|
Record name | 4-[4-(Trifluoromethyl)pyridin-2-yl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10639986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.